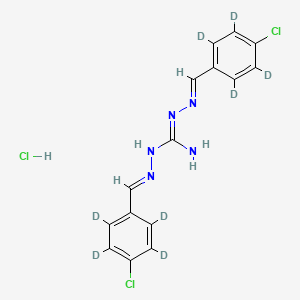

罗苯尼定-d8 盐酸盐

描述

Robenidine-d8 hydrochloride is the deuterium labeled version of Robenidine hydrochloride . It is an anticoccidial agent, which is also active against MRSA and VRE with MIC50s of 8.1 and 4.7 μM, respectively . It is used as a stable isotope .

Synthesis Analysis

Robenidine-d8 hydrochloride may be used as a precursor for the preparation of robenidine-d8, which can be used as an analytical standard for the determination of robenidine in eggs and animal feed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis

The molecular formula of Robenidine-d8 hydrochloride is C15H5D8Cl2N5 . Its molecular weight is 342.25 .Chemical Reactions Analysis

High-pressure liquid chromatography has been applied to the separation and analysis of robenidine hydrochloride in the presence of its chemical precursors . It provides a rapid and specific method for the analysis of robenidine in technical material as well as feed premixes and is capable of distinguishing the intact drug from its degradation products .Physical And Chemical Properties Analysis

Robenidine-d8 hydrochloride is a neat product . It is a stable isotope labelled product .科学研究应用

Aquaculture Disease Prevention

Robenidine Hydrochloride (ROBH): is widely used in aquaculture to prevent diseases such as coccidiosis in fish species. It has been authorized as a feed additive in the European Union and is permitted for use in poultry, rabbits, and fish in China . A study demonstrated that preventive feeding of ROBH could completely protect common carp from enteritis caused by Goussia carpelli .

Pharmacokinetics in Aquatic Animals

Research has been conducted to understand the kinetic profiles of ROBH and its metabolites in aquatic animals. For instance, a study explored the elimination half-lives of ROBH and its major metabolite, 4-chlorobenzoic acid (PCBA) , in grass carp muscle, which were found to be 17.31 hours and 138.53 hours, respectively . This information is crucial for determining safe withdrawal periods to ensure no harmful residues remain in edible fish tissues.

Analytical Method Development

The development of analytical methods such as High-Performance Liquid Chromatography coupled with Heat Electrospray Ionization Tandem Mass Spectrometry (HPLC-HESI-MS/MS) has been reported for the simultaneous determination of ROBH and its metabolites in fish plasma and muscle . Such methods are essential for monitoring drug levels and ensuring compliance with food safety regulations.

Mass Balance Studies

Mass balance studies are vital for understanding the disposition of drugs within an organism. A study on Channel catfish used HPLC–MS/MS to monitor ROBH levels and its potential major metabolites, providing insights into the drug’s elimination pathways and aiding in the development of maximum residue limits (MRLs) for ROBH in aquatic animals .

Drug Residue Analysis

The misuse of ROBH can lead to drug residues in foodborne animals, posing a risk to human health. Research efforts are directed towards developing robust testing procedures to detect and quantify such residues, ensuring the safety of animal-derived food products .

Veterinary Medicine

In veterinary medicine, ROBH is used to treat coccidiosis in poultry and rabbits. Its efficacy and safety profiles are continually being studied to optimize its use and prevent the development of resistance .

Environmental Impact Assessment

Studies also focus on the environmental impact of ROBH, particularly its persistence and potential effects on non-target organisms. Understanding these aspects is crucial for developing guidelines for its responsible use in aquaculture .

Feed Additive Regulation

Regulatory science research involves evaluating the safety and efficacy of ROBH as a feed additive. This includes assessing its benefits in disease prevention against its potential risks, such as the development of antimicrobial resistance or environmental contamination .

作用机制

Target of Action

Robenidine-d8 hydrochloride is identified as a coccidiostat drug . Its primary targets are the coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry, which has shown a significant economic burden .

Mode of Action

Robenidine-d8 hydrochloride slows both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis. Despite the availability of other agents to treat coccidiosis, robenidine has been proven to be effective in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .

Biochemical Pathways

It’s known that the compound disrupts the cell membrane potential . This disruption could potentially affect multiple biochemical pathways within the cell, leading to the slowed growth and reproductive cycles observed in coccidian parasites .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness in treating coccidiosis .

Result of Action

The molecular and cellular effects of Robenidine-d8 hydrochloride’s action primarily involve the disruption of the growth and reproductive cycles of coccidian parasites . This disruption leads to a control of coccidiosis, thereby reducing the economic burden associated with this lethal infection in poultry .

Action Environment

The action, efficacy, and stability of Robenidine-d8 hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness can be maintained by alternating its use with other antimicrobial agents, which helps slow the development of antimicrobial resistance . .

安全和危害

未来方向

An analog of the anticoccidial drug robenidine displays potent bactericidal activity against various bacteria . These findings demonstrate that it represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .

属性

IUPAC Name |

1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;/i1D,2D,3D,4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWIBTYLSRDGHP-YVXDQVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746798 | |

| Record name | (2E)-N'-{(E)-[4-Chloro(~2~H_4_)phenyl]methylidene}-2-{[4-chloro(~2~H_4_)phenyl]methylidene}hydrazine-1-carbohydrazonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robenidine-d8 hydrochloride | |

CAS RN |

1173097-77-2 | |

| Record name | (2E)-N'-{(E)-[4-Chloro(~2~H_4_)phenyl]methylidene}-2-{[4-chloro(~2~H_4_)phenyl]methylidene}hydrazine-1-carbohydrazonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173097-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

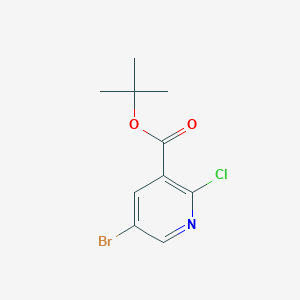

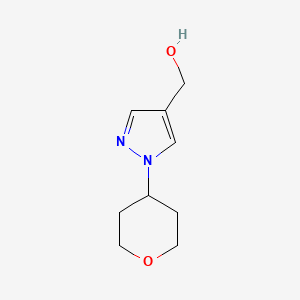

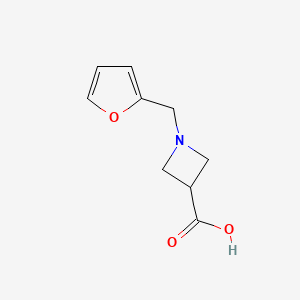

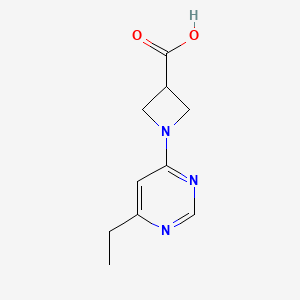

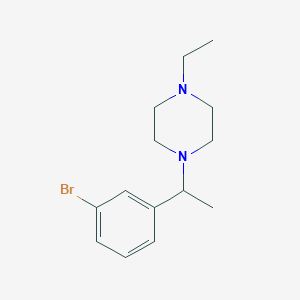

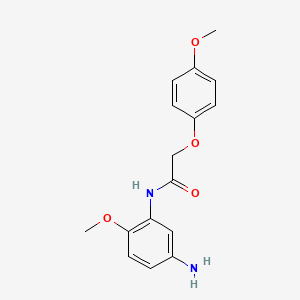

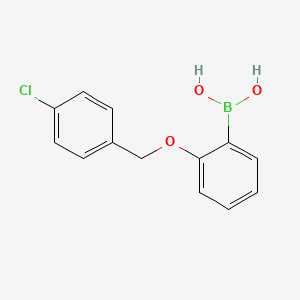

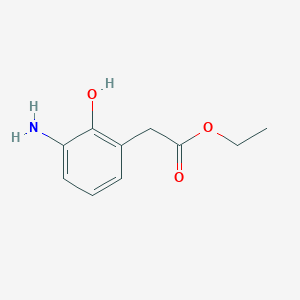

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)